N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
説明
The compound N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with halogenated aryl substituents. Pyrrolo-pyrimidines are a versatile scaffold in medicinal chemistry, often explored for kinase inhibition and anticancer activity . This compound’s unique substitution pattern—featuring a 4-bromo-3-methylphenyl group at the N-position and a 4-chlorophenyl group at the C3 position—distinguishes it from analogues.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-11-9-13(5-8-16(11)22)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-3-12(23)4-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVQVYRGGIAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₅BrClN₄O₂
- Molecular Weight : 407.7 g/mol
- CAS Number : 1188988-37-5
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects on various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | < 100 | Induces apoptosis and inhibits cell proliferation |
| HeLa | < 100 | Induces caspase activity and translocation of phosphatidylserine |
| MCF-7 | < 100 | Causes morphological changes indicative of apoptosis |
In a study evaluating similar compounds, it was found that the presence of specific substituents significantly influences their anticancer activity. For instance, compounds with a naphthyl moiety showed enhanced cytotoxicity against HCT-116 and HeLa cells .
The mechanism by which N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide induces apoptosis involves several pathways:
- Caspase Activation : The compound activates caspases in treated cells, leading to apoptosis. In HeLa cells, caspase activation increased by approximately 31% at a concentration of 100 µM.
- Phosphatidylserine Translocation : The compound promotes the translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
- Cell Cycle Arrest : Analysis revealed that treatment with this compound results in significant alterations in cell cycle progression.
Study 1: Cytotoxicity Evaluation
In a controlled study involving various cancer cell lines, N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide was tested against HCT-116 and HeLa cells. The results indicated a dose-dependent increase in apoptotic cells after treatment with concentrations above 25 µM . Morphological assessments using microscopy revealed characteristic signs of apoptosis such as cell shrinkage and detachment from the substrate.
Study 2: Mechanistic Insights
Another study focused on the mechanistic aspects of this compound's action on MCF-7 cells. It was demonstrated that at lower concentrations (25 µM), significant differences in apoptotic indices were observed compared to control groups. The study concluded that specific structural features of the compound are crucial for its biological efficacy .
類似化合物との比較
Core Structure and Substitution Patterns
The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine isomers (e.g., compounds in ) in the ring fusion position, which influences electronic distribution and binding interactions . Key substituents and their roles are highlighted below:
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, analogues like Compound 13 () exhibit high m.p. (258.6°C) due to hydrogen bonding (NH, C=O) and halogenated aryl groups .
- Solubility : The target’s carboxamide group may improve aqueous solubility compared to esters () but reduce it relative to sulfonamides () .
Kinase Inhibition Potential
- The bromo and chloro substituents may enhance binding to hydrophobic kinase pockets .
- Compound: Demonstrated nanomolar CDK9 inhibition (IC₅₀ = 18 nM) via sulfamoyl and methoxyphenyl interactions .
- Compound : A pyrrolo[2,3-d]pyrimidine with fluorophenyl and hydroxyacetamide groups showed activity in cellular assays, emphasizing the role of halogenation .
Anticancer Activity
- Pyrrolo[3,2-d]pyrimidines in are patented for cancer treatment, likely due to apoptosis induction and cell cycle arrest . The target’s methyl and halogen substituents could modulate cytotoxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
